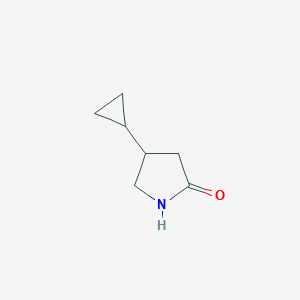

4-Cyclopropylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopropylpyrrolidin-2-one is a structural motif that is not directly mentioned in the provided papers, but its relevance can be inferred from the synthesis and study of related pyrrolidine derivatives. Pyrrolidinones are a class of compounds that feature prominently in pharmaceuticals and bioactive molecules due to their conformational rigidity and ability to mimic peptide bonds 10.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multistep reactions, starting from simple precursors. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction . Similarly, the synthesis of spirobipyrrolidine scaffolds was performed using a silver-catalyzed asymmetric [3+2] cycloaddition of imino esters with 4-benzylidene-2,3-dioxopyrrolidines . These methods highlight the complexity and creativity required in constructing pyrrolidine-based compounds.

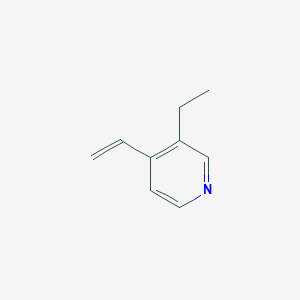

Molecular Structure Analysis

The molecular structure and conformation of pyrrolidine derivatives are crucial for their biological activity. Studies on cyclopropylpyridines, which share a similar cyclopropyl group to 4-cyclopropylpyrrolidin-2-one, have shown that the presence of the cyclopropyl group can lead to a mixture of conformers, influencing the stability and reactivity of the molecule . This suggests that the cyclopropyl group in 4-cyclopropylpyrrolidin-2-one would also play a significant role in its molecular conformation.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are essential for further functionalization. For example, gold(I)-catalyzed cyclization/nucleophilic substitution has been used to synthesize polysubstituted pyrrolin-4-ones . Additionally, the direct synthesis of 2-formylpyrrolidines and 2-pyrrolidinones from 4-pentenylsulfonamides via aerobic copper-catalyzed aminooxygenation demonstrates the versatility of pyrrolidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

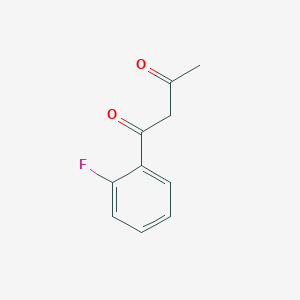

The physical and chemical properties of pyrrolidine derivatives are influenced by their structural features. For instance, the presence of a cyclopropyl group can impart conformational restriction, which is beneficial in the design of peptide isosteres, as seen in the synthesis of renin inhibitors . The tautomerism observed in 3-acylpyrrolidine-2,4-diones (tetramic acids) indicates that pyrrolidine derivatives can exhibit interesting dynamic behavior in solution, which can be crucial for their biological activity .

Applications De Recherche Scientifique

Enzymatic Asymmetric Synthesis

4-Phenylpyrrolidin-2-one derivatives, structurally related to 4-Cyclopropylpyrrolidin-2-one, have been synthesized using dynamic kinetic resolution catalyzed by ω-transaminases. This process, involving an enzymatic enantioselective amination reaction, underscores the compound's utility in producing enantiomerically enriched cyclic analogues of γ-aminobutyric acid (GABA) derivatives, highlighting its importance in asymmetric synthesis and medicinal chemistry (Koszelewski et al., 2009).

Multicomponent Reactions in Medicinal Chemistry

The compound has found application in the synthesis of biologically active molecules through multicomponent reactions. For instance, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one demonstrates the compound's role in creating structures with potential biological activity. This synthesis showcases the efficiency and economy of utilizing cyclopropyl moieties in drug design (Sydorenko et al., 2022).

Inhibition Studies

Research on 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, closely related to 4-Cyclopropylpyrrolidin-2-one, has revealed its potential as a potent, low molecular weight non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase. This finding is crucial for understanding the compound's role in inhibition mechanisms, which could be applied in designing inhibitors for various biochemical pathways (Lin et al., 2000).

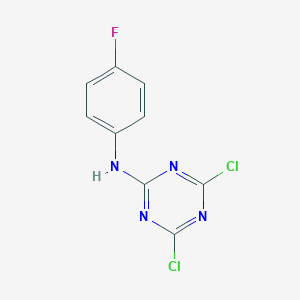

Dipeptidyl Peptidase IV Inhibitors

Methanoprolinenitrile-containing dipeptide mimetics, which include cyclopropyl groups similar to 4-Cyclopropylpyrrolidin-2-one, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). These compounds are significant for treating type 2 diabetes, demonstrating the cyclopropyl moiety's impact on enhancing chemical stability and inhibitory potency (Magnin et al., 2004).

Synthesis of Biologically Active Compounds

The synthesis of enantiomerically pure N-substituted 4-hydroxypyrrolidin-2-one derivatives highlights the compound's utility in creating biologically active structures, such as oral carbapenem antibiotics and nootropic drugs. These derivatives serve as versatile intermediates for synthesizing various pharmacologically relevant compounds, showcasing the broad applicability of 4-Cyclopropylpyrrolidin-2-one and its derivatives in drug discovery and development (Jeong et al., 2005).

Propriétés

IUPAC Name |

4-cyclopropylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHGFBEGDLZCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561919 |

Source

|

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylpyrrolidin-2-one | |

CAS RN |

126822-39-7 |

Source

|

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)